
2,4-Dinitrophenylhydrazine
Cat. No.
B122626
CAS RN:
119-26-6
Formula:
C6H6N4O4
M. Wt:
198.14 g/mol
InChI Key:
HORQAOAYAYGIBM-UHFFFAOYSA-N
IUPAC Name:
(2,4-dinitrophenyl)hydrazine
Attention: For research use only. Not for human or veterinary use.
Description |
2,4-Dinitrophenylhydrazine (2,4-DNP) is a chemical compound used in a variety of laboratory experiments. It is a yellow crystalline solid that is relatively stable and has a melting point of 124-125°C. 2,4-DNP is used as a reagent in various biochemical and physiological assays, and as a catalyst in organic synthesis. It is also used to detect and quantify aldehydes and ketones in lab experiments. |
Synthesis Method |
2,4-Dinitrophenylhydrazine is synthesized by the reaction of nitrous acid with a dinitrophenol. The nitrous acid is generated in situ by the reaction of sodium nitrite with hydrochloric acid. The reaction proceeds through the formation of a nitroso intermediate, which is then converted to the dinitrophenylhydrazone. |
Scientific Research Applications |
2,4-Dinitrophenylhydrazine is used in a variety of scientific research applications. It is used as a reagent in the detection and quantification of aldehydes and ketones. It is also used in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals. 2,4-Dinitrophenylhydrazine is also used in the detection of proteins and other biomolecules. |
Mechanism of Action |
2,4-Dinitrophenylhydrazine acts as a catalyst in the reaction of aldehydes and ketones with nitrous acid. The nitrous acid reacts with the aldehyde or ketone to form a nitroso intermediate, which is then converted to the dinitrophenylhydrazone. The reaction is reversible, and the dinitrophenylhydrazone can be converted back to the aldehyde or ketone by the addition of an acid. |
Biochemical and Physiological Effects |
2,4-Dinitrophenylhydrazine has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it has been used in a variety of laboratory experiments without any reported adverse effects. |
Advantages and Limitations for Lab Experiments |
The main advantage of using 2,4-Dinitrophenylhydrazine in lab experiments is its relative stability. It is a relatively non-toxic and non-carcinogenic compound, and it is relatively easy to synthesize. The main limitation of 2,4-Dinitrophenylhydrazine is its relatively low solubility in water, which makes it difficult to use in aqueous solutions. |
Future Directions | There are a number of potential future directions for the use of 2,4-Dinitrophenylhydrazine in lab experiments. These include the development of new methods for the detection and quantification of aldehydes and ketones, the development of new synthetic protocols for the synthesis of organic compounds, and the use of 2,4-Dinitrophenylhydrazine as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, 2,4-Dinitrophenylhydrazine could be used to develop new methods for the detection and quantification of proteins and other biomolecules. |
CAS RN | 119-26-6 |
Product Name | 2,4-Dinitrophenylhydrazine |
Molecular Formula | C6H6N4O4 |
Molecular Weight | 198.14 g/mol |
IUPAC Name | (2,4-dinitrophenyl)hydrazine |
InChI | InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2 |
InChI Key | HORQAOAYAYGIBM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Melting Point | 194.0 °C |
Other CAS RN | 119-26-6 |
Pictograms | Flammable; Irritant |
Synonyms |
2,4-dinitro-3,5,6-trideuterophenylhydrazine 2,4-dinitrophenylhydrazine |
Origin of Product | United States |
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